

EZH2 Inhibitor Tazemetostat (EPZ-6438): A Comprehensive Technical Guide

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Compound of Interest					
Compound Name:	Ezh2-IN-8				
Cat. No.:	B15145320	Get Quote			

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Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes.[1][3] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][4] Tazemetostat (formerly EPZ-6438), a potent and selective, orally bioavailable small-molecule inhibitor of EZH2, has been developed to counteract this oncogenic signaling.[1][4] This technical guide provides an in-depth overview of Tazemetostat, including its patent information, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Patent Information

Tazemetostat is protected by a portfolio of patents covering its composition of matter, methods of use, and formulations. Key patent information is summarized below.



Patent/Applicati on Number	Title	Assignee	Priority Date	Key Claims
US 8,691,507 B2	Method of treating relapsed or refractory follicular lymphoma positive for an enhancer of zeste homolog 2 (EZH2) mutation	EPIZYME INC	Sept. 12, 2031 (Expiration)	Methods of treating specific cancers with an EZH2 inhibitor.[5]
WO 2012/142504 A1	Inhibitors of Histone Methyltransferas e	Epizyme, Inc.	April 13, 2011	Compounds of a specific formula, including Tazemetostat, and their use in treating cancers associated with EZH2.[6]
US 8,765,732 B2	EZH2 inhibitor and use thereof	GSK	-	Small molecule inhibitors of EZH2 for treating non-Hodgkin B-cell lymphoma.
WO 2015/195848 A1	Ezh2 inhibitors for treating lymphoma	Epizyme, Inc.	June 17, 2014	Methods of treating non-Hodgkin's lymphoma with EZH2 inhibitors, including Tazemetostat.[8]

Chemical Information







• IUPAC Name: N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide[2][9]

Synonyms: EPZ-6438, E7438[5][9]

CAS Number: 1403254-99-8[9][10]

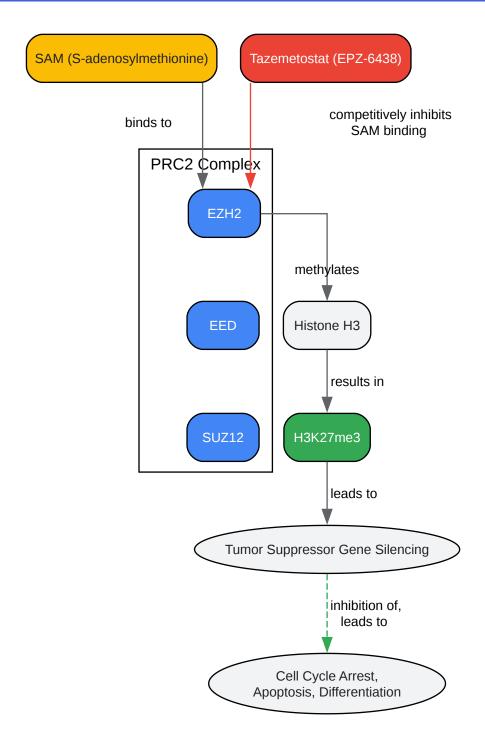
Molecular Formula: C34H44N4O4[9]

Molecular Weight: 572.74 g/mol [10]

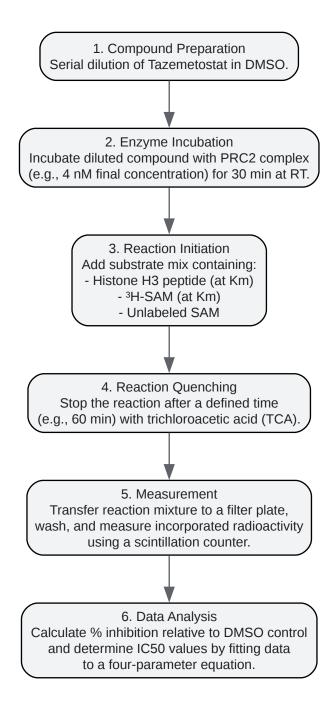
Mechanism of Action

Tazemetostat is a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor-binding site of EZH2.[1] By blocking the binding of SAM, Tazemetostat prevents the transfer of a methyl group to histone H3 at lysine 27.[1] This leads to a global reduction in H3K27 methylation levels, which in turn reactivates the expression of silenced tumor suppressor genes.[3][11] This re-expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[11][12]

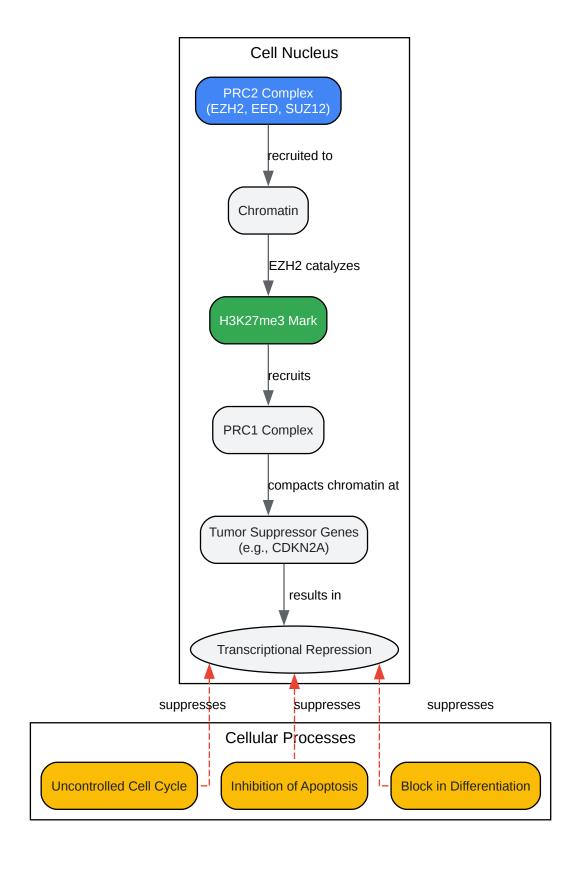












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